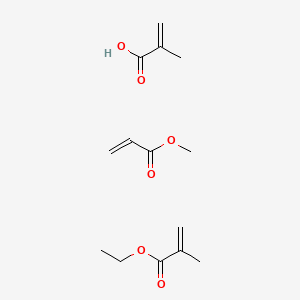
ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid is a synthetic polymer known for its versatile applications in various industries. This compound is a copolymer formed by the polymerization of 2-propenoic acid, 2-methyl- (commonly known as methacrylic acid), ethyl 2-methyl-2-propenoate (ethyl methacrylate), and methyl 2-propenoate (methyl acrylate). The resulting polymer exhibits unique properties such as high transparency, excellent weather resistance, and good mechanical strength, making it suitable for a wide range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid typically involves free radical polymerization. This process can be initiated using various initiators such as azo compounds or peroxides. The polymerization reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius. The choice of initiator and reaction conditions can significantly influence the molecular weight and properties of the resulting polymer .
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors where the monomers are mixed with the initiator and subjected to controlled temperature and pressure conditions. The polymerization process can be conducted in bulk, solution, or emulsion systems, depending on the desired properties of the final product. Emulsion polymerization is particularly favored for producing polymers with high molecular weight and uniform particle size .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups on the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce ester groups to alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups, such as halogenation or sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of carboxylic acid groups.
Reduction: Formation of alcohol groups.
Substitution: Formation of halogenated or sulfonated derivatives
Aplicaciones Científicas De Investigación
ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid has numerous applications in scientific research:
Chemistry: Used as a matrix for various chemical reactions and as a component in the synthesis of advanced materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials, contact lenses, and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and weather resistance
Mecanismo De Acción
The mechanism of action of ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid involves the interaction of its functional groups with various molecular targets. The polymer’s ester groups can undergo hydrolysis, leading to the release of carboxylic acids and alcohols. This hydrolysis can be catalyzed by enzymes or acidic/basic conditions. The polymer’s mechanical properties are attributed to the strong intermolecular forces between the polymer chains, which provide rigidity and strength .
Comparación Con Compuestos Similares
Similar Compounds
Poly(methyl methacrylate): Known for its high transparency and excellent weather resistance, commonly used in optical applications.
Poly(ethyl methacrylate): Similar to poly(methyl methacrylate) but with slightly different mechanical properties.
Poly(methyl acrylate): Known for its flexibility and lower glass transition temperature compared to poly(methyl methacrylate)
Uniqueness
ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid is unique due to its combination of monomers, which imparts a balance of rigidity, flexibility, and chemical resistance. This makes it suitable for applications requiring a combination of these properties, such as in coatings and adhesives .
Propiedades
Número CAS |
65859-05-4 |
|---|---|
Fórmula molecular |
C14H22O6 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
ethyl 2-methylprop-2-enoate;methyl prop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H10O2.2C4H6O2/c1-4-8-6(7)5(2)3;1-3-4(5)6-2;1-3(2)4(5)6/h2,4H2,1,3H3;3H,1H2,2H3;1H2,2H3,(H,5,6) |
Clave InChI |
MPHFDCDTCANOBE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)C.CC(=C)C(=O)O.COC(=O)C=C |
SMILES canónico |
CCOC(=O)C(=C)C.CC(=C)C(=O)O.COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















